Bis(4-chlorophenyl)acetic acid
Overview
Description
Bis(4-chlorophenyl)acetic acid, also known as 4,4’-DDA, is an organic compound with the linear formula (ClC6H4)2CHCO2H . It has a molecular weight of 281.13 .
Molecular Structure Analysis
The molecular structure of this compound consists of two 4-chlorophenyl groups attached to a central carbon atom, which is also attached to a carboxylic acid group .
Physical and Chemical Properties Analysis
This compound has a melting point of 167-169 °C . The compound is not combustible .
Scientific Research Applications
Environmental Contaminant
Bis(4-chlorophenyl)acetic acid (DDA), a metabolite of the pesticide DDT, is recognized as an environmental contaminant in aquatic systems. It has been identified as a major contaminant in surface water, such as in the Teltowkanal in Berlin, Germany. The presence of DDA in the environment raises concerns due to its persistence and potential toxicological impacts (Heberer & Dünnbier, 1999).
Binding with Proteins
Research on the interaction of this compound with proteins, specifically bovine serum albumin, has been conducted. This interaction is critical for understanding the environmental and toxicological implications of DDA, as these interactions can influence its bioavailability and effects in biological systems (Haque, Deagen, Biros, & Ross, 1976).
Toxicity and Endocrine Effects
The toxicity and potential endocrine effects of DDA and other DDT metabolites have been studied. These studies are vital in assessing the risks posed by these chemicals to wildlife and humans, particularly in terms of reproductive and endocrine disruption. Such research underscores the need for comprehensive evaluation of the environmental concentrations and effects of these substances (Wetterauer et al., 2012).
Groundwater Contamination
DDA has been identified in groundwater samples affected by industrial activities. Studies on the structural diversity of organochlorine compounds, including DDA, in such groundwater samples highlight the extent of contamination and the variety of pollutants present. This research is crucial for environmental monitoring and risk assessment (Frische, Schwarzbauer, & Ricking, 2010).
Metabolism in Animals
The metabolism of DDA and related compounds in animals, such as hamsters and mice, has been investigated. Understanding how these compounds are metabolized is essential for assessing their potential health effects and environmental fate. Such studies contribute to the knowledge of how these contaminants may accumulate and transform within living organisms (Gold & Brunk, 1983).
Soil Impact
DDA's effects on soil microorganisms, particularly algae and enzymatic activities, have been studied. This research helps in understanding the broader ecological impact of DDA contamination in soil environments (Megharaj, Boul, & Thiele, 1999).
Safety and Hazards
Bis(4-chlorophenyl)acetic acid is classified as Acute Tox. 4 for oral, dermal, and inhalation routes, and Carc. 2, indicating it is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Mechanism of Action
Target of Action
Bis(4-chlorophenyl)acetic acid, also known as 2,2-Bis(4-chlorophenyl)acetic acid, is a complex organochlorine compound Some studies suggest that similar compounds may interact with various cellular targets, leading to a range of biological effects .
Mode of Action
It’s known that chlorinated hydrocarbons can bind and complex with various cellular components, potentially influencing their function
Biochemical Pathways
For instance, some organochlorine compounds can act as carbon and energy supplements and are degraded by certain bacterial strains .
Pharmacokinetics
They are distributed in the lymph and blood to all body tissues and ultimately stored in proportion to the lipid content of the tissue . The principal metabolite excreted in urine of animals is p,p’-DDA, which has been proposed to be oxidized from p,p’-DDT and p,p’-DDD .
Result of Action
Similar compounds have been associated with a range of biological effects, including potential anticancer properties .
Biochemical Analysis
Biochemical Properties
Bis(4-chlorophenyl)acetic acid plays a significant role in biochemical reactions, particularly as a metabolite of DDT. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound is known to inhibit certain enzymes, affecting their activity and leading to alterations in metabolic processes. Additionally, this compound can bind to proteins, influencing their function and stability .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to exhibit anti-estrogenic effects, impacting hormone-responsive cells and altering their function . Additionally, this compound can induce cytotoxicity in certain cell lines, affecting cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to specific receptors and proteins, modulating their activity. It has been shown to inhibit enzymes such as cytochrome P450, leading to alterations in metabolic pathways. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can persist in biological systems, leading to prolonged exposure and potential accumulation . Long-term exposure to the compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily as a metabolite of DDT. It is metabolized by cytochrome P450 enzymes, leading to the formation of various degradation products. The compound can also affect metabolic flux and alter the levels of certain metabolites . Additionally, this compound can interact with cofactors and other enzymes, influencing their activity and stability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various tissues, where it may accumulate over time . Its localization and accumulation can affect its activity and function, leading to potential toxic effects.
Subcellular Localization
This compound can localize to specific subcellular compartments, influencing its activity and function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications . Its subcellular localization can impact its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
2,2-bis(4-chlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOCIFXUGBYCJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040699 | |
Record name | p,p'-DDA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-05-6 | |
Record name | Bis(4-chlorophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(p-chlorophenyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-chlorophenyl)acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p,p'-DDA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(p-chlorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-BIS(4-CHLOROPHENYL)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0U8S29G6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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